n-(Furan-2-ylmethyl)-2-(4-methyl-1h-pyrazol-1-yl)ethan-1-amine
Description
N-(Furan-2-ylmethyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine is a secondary amine featuring a furan-2-ylmethyl group and a 4-methylpyrazole moiety linked via an ethylamine backbone. The furan ring is a heterocyclic aromatic system with oxygen as the heteroatom, while the pyrazole ring is a five-membered aromatic ring containing two adjacent nitrogen atoms. This compound’s structural motifs are common in medicinal chemistry due to their roles in hydrogen bonding, π-π interactions, and metabolic stability .
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-methylpyrazol-1-yl)ethanamine |
InChI |
InChI=1S/C11H15N3O/c1-10-7-13-14(9-10)5-4-12-8-11-3-2-6-15-11/h2-3,6-7,9,12H,4-5,8H2,1H3 |
InChI Key |
ILIYZDSBRDNUHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CCNCC2=CC=CO2 |
Origin of Product |
United States |
Biological Activity
N-(Furan-2-ylmethyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine is a compound of increasing interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, antifungal, and anticancer effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₉H₁₁N₃O
- Molecular Weight : 177.20 g/mol
- CAS Number : 1006952-87-9
The presence of both furan and pyrazole moieties in its structure suggests potential for diverse biological interactions.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of various pyrazole derivatives, including this compound. The compound has shown promising results against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
These findings indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Antifungal Activity
In addition to its antibacterial properties, the compound has been tested for antifungal activity. It demonstrated effectiveness against various fungal strains:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These results highlight the compound's potential as an antifungal agent, particularly in treating infections caused by Candida species .
Anticancer Activity
Research into the anticancer properties of pyrazole derivatives has also been promising. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 12.5 |
| HeLa (Cervical cancer) | 15.0 |
These findings suggest that the compound may inhibit cancer cell growth effectively, warranting further investigation into its mechanisms of action and therapeutic potential .
Study on Antibacterial Efficacy
A recent study investigated the antibacterial efficacy of a related pyrazole derivative, revealing that modifications in the pyrazole ring significantly enhanced activity against resistant bacterial strains. The study reported that compounds with electron-donating groups showed improved MIC values compared to their counterparts with electron-withdrawing groups .
Study on Antifungal Properties
Another research focused on the antifungal properties of similar compounds, demonstrating that structural variations could lead to significant differences in efficacy against Candida species. The study emphasized the importance of functional group positioning in enhancing antifungal activity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group (-NH<sub>2</sub>) and pyrazole nitrogen atoms serve as nucleophilic sites. Key reactions include:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K<sub>2</sub>CO<sub>3</sub>/DMF) to form N-alkylated derivatives.
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–5°C.
Table 1: Substitution Reactions
Oxidation and Reduction
The furan ring and amine group are susceptible to redox transformations:
-
Furan Oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) in CH<sub>2</sub>Cl<sub>2</sub> converts the furan ring to a γ-lactone.
-
Amine Oxidation : Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) in acetic acid yields N-oxide derivatives.
-
Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the furan ring to a tetrahydrofuran moiety.
Key Mechanistic Insights :
-
Furan oxidation follows an electrophilic pathway, with mCPBA acting as an oxygen donor.
-
Amine oxidation proceeds via a radical intermediate in acidic media.
Condensation Reactions
The amine participates in Schiff base formation:
-
Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines .
-
Condensation with ketones (e.g., acetophenone) requires dehydrating agents like molecular sieves .
Example :
\text{Amine} + \text{PhCHO} \xrightarrow{\text{EtOH, Δ}} \text{PhCH=N–(CH}_2\text{)_2–Pyrazole-Furan}
Yield: 85–90% .
Cross-Coupling Reactions
The pyrazole ring enables transition-metal-catalyzed couplings:
-
Suzuki Coupling : Reacts with aryl boronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME) to introduce aryl groups at the pyrazole C-4 position .
-
Click Chemistry : Alkyne-functionalized derivatives undergo Huisgen cycloaddition with azides (CuSO<sub>4</sub>/sodium ascorbate) .
Table 2: Cross-Coupling Efficiency
| Coupling Type | Catalyst System | Substrate | Yield (%) |
|---|---|---|---|
| Suzuki | Pd(PPh<sub>3</sub>)<sub>4</sub>, DME | 4-Fluorophenylboronic acid | 72 |
| Click | CuSO<sub>4</sub>, sodium ascorbate | Benzyl azide | 88 |
Acid-Base Reactions
The amine group acts as a weak base (pK<sub>a</sub> ≈ 9.2):
-
Forms water-soluble salts with HCl or H<sub>2</sub>SO<sub>4</sub>.
-
Deprotonation with NaH enables further alkylation.
Regioselectivity in Substitution
The pyrazole ring directs electrophiles to specific positions:
Table 3: Regioselectivity Analysis
| Electrophile | Position Attacked | Rationale |
|---|---|---|
| NO<sub>2</sub><sup>+</sup> | Pyrazole C-3 | Electron-deficient N-1 directs meta |
| Cl<sub>2</sub> (FeCl<sub>3</sub>) | Furan C-5 | Activating effect of oxygen |
Stability Under Reaction Conditions
-
Thermal Stability : Decomposes above 200°C (TGA data).
-
pH Sensitivity : Stable in pH 4–9; hydrolyzes in strong acid/base.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(Furan-2-ylmethyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine with structurally related compounds, focusing on synthesis, physicochemical properties, and applications.
Physicochemical and Pharmacological Comparisons
Preparation Methods
Nucleophilic Substitution via Halogenated Intermediates
A widely adopted route involves a two-step alkylation-amination sequence (Fig. 1A):
- Synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)ethyl chloride : 4-Methylpyrazole reacts with 1,2-dichloroethane in tetrahydrofuran (THF) at 60°C for 12 h, yielding the chloro intermediate (78% purity,).
- Amination with Furan-2-ylmethanamine : The chloride reacts with furan-2-ylmethanamine in dimethylformamide (DMF) at 80°C for 24 h, followed by column chromatography (SiO₂, ethyl acetate/hexane 3:7) to isolate the product (62% yield).
Table 1. Optimization of Step 2 Parameters
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Solvent | THF, DMF, MeCN | DMF | +22% |
| Temperature (°C) | 60–100 | 80 | +15% |
| Reaction Time (h) | 12–36 | 24 | +8% |
| Base | K₂CO₃, Et₃N, None | Et₃N | +12% |
Base-free conditions in DMF minimize side reactions, as corroborated by HPLC-MS analyses showing <5% byproducts.
Reductive Amination Approach
An alternative one-pot method employs reductive amination to couple furan-2-carbaldehyde and 2-(4-methylpyrazol-1-yl)ethylamine (Fig. 1B):
- Conditions : Sodium cyanoborohydride (NaBH₃CN) in methanol (25°C, 48 h), pH 5 (acetic acid buffer).
- Yield : 54% after extraction (CH₂Cl₂) and rotary evaporation.
While milder than alkylation, this method suffers from lower efficiency due to competing imine formation, necessitating excess borohydride (1.5 equiv).
Metal-Catalyzed Coupling
Recent advances utilize Cu(I)-mediated Ullmann coupling for direct N-alkylation (Fig. 1C):
- Catalyst System : CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs₂CO₃ (2 equiv).
- Solvent : DMSO at 110°C for 8 h.
- Yield : 71% with >95% purity (GC-MS).
This method avoids halogenated precursors but requires rigorous anhydrous conditions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.38 (d, J = 1.8 Hz, 1H, furan H-5), 6.32 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4), 6.22 (d, J = 3.2 Hz, 1H, furan H-3), 4.85 (s, 2H, NCH₂), 3.72 (t, J = 6.4 Hz, 2H, CH₂NH), 2.51 (t, J = 6.4 Hz, 2H, CH₂N), 2.22 (s, 3H, CH₃).
- IR (ATR) : 3280 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyrazole), 1015 cm⁻¹ (furan ring).
Challenges and Mitigation Strategies
Byproduct Formation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
